molecular formula C17H14N4 B2636045 6-methyl-2-(1-naphthyl)-2H-1,2,3-benzotriazol-5-amine CAS No. 676470-26-1

6-methyl-2-(1-naphthyl)-2H-1,2,3-benzotriazol-5-amine

Cat. No.: B2636045
CAS No.: 676470-26-1
M. Wt: 274.327
InChI Key: OYIAMBODMBMDGO-UHFFFAOYSA-N
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Description

6-methyl-2-(1-naphthyl)-2H-1,2,3-benzotriazol-5-amine is a complex organic compound that belongs to the class of benzotriazoles Benzotriazoles are known for their diverse applications in various fields, including chemistry, biology, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methyl-2-(1-naphthyl)-2H-1,2,3-benzotriazol-5-amine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting with 2-naphthylamine and 6-methyl-1H-benzotriazole, the reaction can be facilitated by using catalysts and specific solvents to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

6-methyl-2-(1-naphthyl)-2H-1,2,3-benzotriazol-5-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenation using bromine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones, while reduction can produce amines or alcohols.

Scientific Research Applications

6-methyl-2-(1-naphthyl)-2H-1,2,3-benzotriazol-5-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of dyes, pigments, and other materials.

Mechanism of Action

The mechanism of action of 6-methyl-2-(1-naphthyl)-2H-1,2,3-benzotriazol-5-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1-naphthyl)-2H-1,2,3-benzotriazol-5-amine
  • 6-methyl-2H-1,2,3-benzotriazol-5-amine
  • 1-naphthyl-2H-1,2,3-benzotriazol-5-amine

Uniqueness

6-methyl-2-(1-naphthyl)-2H-1,2,3-benzotriazol-5-amine stands out due to its unique combination of a naphthyl group and a benzotriazole moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

6-methyl-2-naphthalen-1-ylbenzotriazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N4/c1-11-9-15-16(10-14(11)18)20-21(19-15)17-8-4-6-12-5-2-3-7-13(12)17/h2-10H,18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYIAMBODMBMDGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NN(N=C2C=C1N)C3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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